amine CAS No. 21900-14-1](/img/structure/B1425772.png)
[3-(4-Chlorophenyl)butan-2-yl](methyl)amine
Descripción general
Descripción
3-(4-Chlorophenyl)butan-2-yl](methyl)amine, also known as 3-Chloro-2-methyl-4-phenylbutan-2-amine, is an organic compound with a molecular weight of 238.67 g/mol. It is a member of the class of compounds known as phenylbutan-2-amines, which are characterized by the presence of a phenylbutan-2-amine backbone. This compound has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystallography : This compound is used in the synthesis of novel compounds such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, which was studied for its crystal structure, molecular geometry, and spectroscopic properties using X-ray crystallography and density functional theory (Fatma et al., 2017).
Chiral Resolution : Another application is in the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers. This involves liquid chromatography and spectroscopic methods for the separation and analysis of isomers (Vaccher et al., 1991).
Chemical Reactions and Interactions
Ring Cleavage Reaction : Studies have explored reactions of derivatives with amines, leading to various products like pyrimidines, acetoacetamides, and urethanes. These reactions highlight the compound's utility in organic synthesis (Kinoshita et al., 1989).
Antimicrobial Activities : The synthesis and examination of antimicrobial activities of derivatives like 1,2,4-triazole and Schiff bases of this compound have been a focus, indicating potential biomedical applications (Bektaş et al., 2007; Arora et al., 2013).
GABAB Receptor Antagonists : Research into potential GABAB receptor antagonists has included the synthesis of 2-(4-Chlorophenyl)-3-nitropropan-1-amine and related analogs, revealing insights into the compound's pharmacological potential (Abbenante et al., 1994).
Corrosion Inhibition : Some studies have synthesized amine derivatives for use as corrosion inhibitors on mild steel, combining experimental and theoretical methods to understand their effectiveness and mechanism (Boughoues et al., 2020).
Pharmaceutical and Catalytic Applications
Monoamine Oxidase-B Inactivation : The compound has been investigated for its ability to transform reversible monoamine oxidase-B inactivators into irreversible ones, suggesting potential pharmaceutical applications (Ding & Silverman, 1993).
Catalysis : In catalysis, group 10 metal aminopyridinato complexes involving derivatives have been synthesized, showing applications in aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).
Anticancer Activity : Synthesis of derivatives based on structural modification indicates exploration for potential anticancer activity. This highlights its relevance in medicinal chemistry (Rayes et al., 2019).
Anti-inflammatory and Analgesic Evaluation : Thiazole/oxazole substituted benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties, suggesting another area of biomedical research (Kumar & Singh, 2020).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(9(2)13-3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYOQBLPNDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)butan-2-yl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)
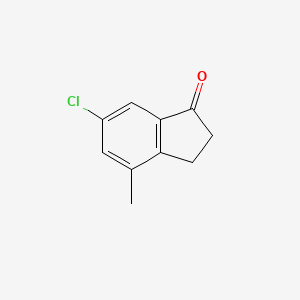

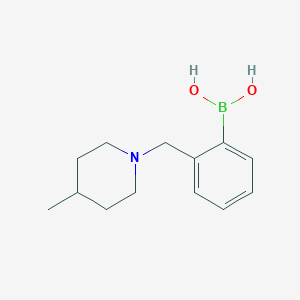
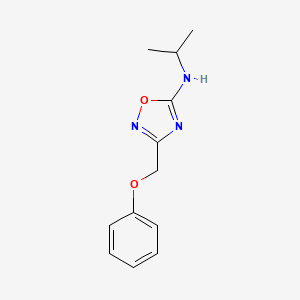
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
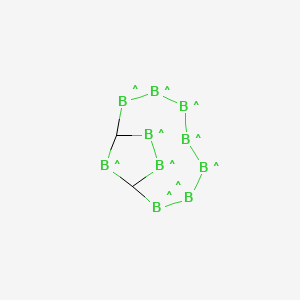
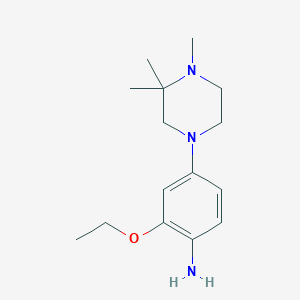
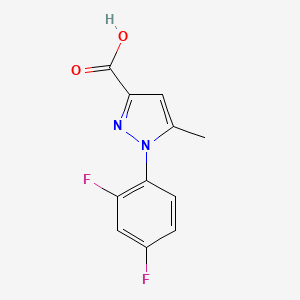
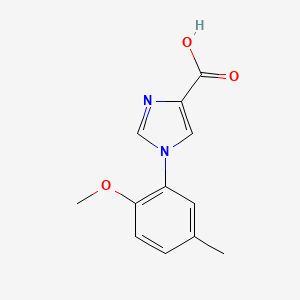
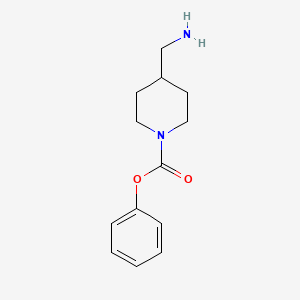
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
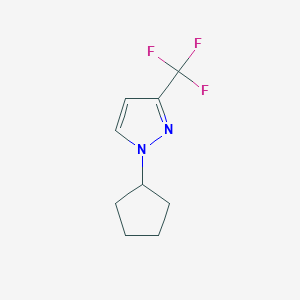
amine](/img/structure/B1425709.png)